molecular formula C31H40ClN3O4S2 B14761307 Cyclotriazadisulfonamide HCl

Cyclotriazadisulfonamide HCl

Cat. No.: B14761307
M. Wt: 618.3 g/mol
InChI Key: ITNHTGZJQXEGQP-UHFFFAOYSA-N
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Description

Cyclotriazadisulfonamide hydrochloride is a small molecule compound known for its unique ability to down-modulate the human CD4 receptorCyclotriazadisulfonamide hydrochloride interacts specifically with the CD4 receptor, making it a promising candidate for various therapeutic interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclotriazadisulfonamide hydrochloride involves multiple steps. One effective method includes the preparation of solutions of 2 N hydrochloric acid in methanol/water from concentrated aqueous hydrochloric acid and methanol. The hydrochloric acid salts are then triturated by sonication in anhydrous diethyl ether, followed by filtration .

Industrial Production Methods

Industrial production methods for cyclotriazadisulfonamide hydrochloride are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclotriazadisulfonamide hydrochloride undergoes various chemical reactions, including substitution and reduction reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving cyclotriazadisulfonamide hydrochloride include methanol, diethyl ether, and concentrated hydrochloric acid. The reactions are typically carried out under an atmosphere of dry nitrogen to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of cyclotriazadisulfonamide hydrochloride are various analogues with modified side arms and tail groups. These analogues exhibit a wide range of CD4 down-modulating and anti-HIV potencies .

Scientific Research Applications

Cyclotriazadisulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used in the synthesis of various analogues to study structure-activity relationships.

    Biology: Investigated for its ability to down-modulate the CD4 receptor on immune cells.

    Medicine: Explored as a potential therapeutic agent for HIV and other immunological disorders.

Mechanism of Action

Cyclotriazadisulfonamide hydrochloride exerts its effects by down-modulating the CD4 receptor on immune cells. This down-modulation occurs through the inhibition of the receptor’s co-translational translocation into the endoplasmic reticulum. The compound specifically interacts with the signal peptide of the CD4 receptor, preventing its proper folding and insertion into the cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclotriazadisulfonamide hydrochloride is unique due to its specific interaction with the CD4 receptor’s signal peptide, leading to its down-modulation. This mechanism distinguishes it from other CD4-targeted compounds, which may act through different pathways or have broader targets .

Properties

Molecular Formula

C31H40ClN3O4S2

Molecular Weight

618.3 g/mol

IUPAC Name

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane;hydrochloride

InChI

InChI=1S/C31H39N3O4S2.ClH/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31;/h4-6,9-18H,3,7-8,19-25H2,1-2H3;1H

InChI Key

ITNHTGZJQXEGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4.Cl

Origin of Product

United States

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